molecular formula C8H4BrFO3 B6606838 5-bromo-2-fluoro-4-formylbenzoic acid CAS No. 2384002-65-5

5-bromo-2-fluoro-4-formylbenzoic acid

Cat. No.: B6606838
CAS No.: 2384002-65-5
M. Wt: 247.02 g/mol
InChI Key: LRAAVWDRGIGGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluoro-4-formylbenzoic acid: is an organic compound with the molecular formula C8H4BrFO3 and a molecular weight of 247.02 g/mol This compound is characterized by the presence of bromine, fluorine, and formyl functional groups attached to a benzoic acid core

Mechanism of Action

Target of Action

Similar compounds like 4-formylbenzoic acid are known to be important intermediates in the synthesis of terepthalic acid

Mode of Action

It’s known that formylbenzoic acids can participate in various chemical reactions, including esterification . The bromo and fluoro substituents on the benzene ring may influence the reactivity of the compound.

Biochemical Pathways

Formylbenzoic acids are known to be involved in the synthesis of various biaryl intermediates . The impact of this compound on biochemical pathways would depend on its specific targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-bromo-2-fluoro-4-formylbenzoic acid. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s reactivity and stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-fluoro-4-formylbenzoic acid typically involves the bromination and fluorination of a benzoic acid derivative. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in ethanol at room temperature.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-fluoro-4-formylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzoic acids on cellular processes. It may also be investigated for its potential as a precursor in the synthesis of bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other industrial products .

Comparison with Similar Compounds

  • 5-Bromo-2-fluorobenzoic acid
  • 5-Bromo-4-fluoro-2-nitrobenzaldehyde
  • 2-Bromo-4-fluorobenzoic acid

Comparison: 5-Bromo-2-fluoro-4-formylbenzoic acid is unique due to the presence of both bromine and fluorine atoms along with a formyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-2-fluoro-4-formylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAAVWDRGIGGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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